molecular formula C22H28N2O2 B3108790 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- CAS No. 1688-76-2

2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-

Cat. No.: B3108790
CAS No.: 1688-76-2
M. Wt: 352.5 g/mol
InChI Key: JBZGQONBFMWLQR-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- is a complex organic compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds.

Scientific Research Applications

2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its versatility makes it a valuable compound for developing new pharmaceuticals and therapeutic agents. Additionally, it has industrial applications, such as in the synthesis of polymers and other advanced materials .

Mechanism of Action

Target of Action

Doxapram impurity B, also known as UNII-73P6569O4H or 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one, primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and are responsible for initiating the body’s response to these changes .

Mode of Action

Doxapram impurity B stimulates the peripheral carotid chemoreceptors, which in turn leads to respiratory stimulation . It is thought to stimulate the carotid body by inhibiting certain potassium channels . This inhibition results in an increase in the activity of the chemoreceptors, leading to an increase in the rate and depth of respiration .

Biochemical Pathways

The primary biochemical pathway affected by Doxapram impurity B is the respiratory pathway. By stimulating the peripheral carotid chemoreceptors, it increases the rate and depth of respiration, enhancing the exchange of oxygen and carbon dioxide in the lungs . This can help to alleviate symptoms of respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It is known that the compound has a short duration of action . The oral bioavailability of Doxapram in preterm neonates is 74%, requiring a 33% higher dose via oral than intravenous administration to maintain exposure .

Result of Action

The primary result of the action of Doxapram impurity B is an increase in the rate and depth of respiration . This can help to alleviate symptoms of respiratory insufficiency in patients with COPD . Additionally, a pressor response may result following Doxapram administration, leading to an increase in blood pressure .

Action Environment

The action of Doxapram impurity B can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s action may be influenced by the patient’s physiological state, such as their blood oxygen and carbon dioxide levels, as well as the pH of their blood .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

Biochemical Analysis

Biochemical Properties

It is known that Doxapram, the parent compound, stimulates respiratory activity through the peripheral carotid chemoreceptors

Cellular Effects

Studies on Doxapram have shown that it stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex . It is possible that Doxapram Impurity B may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Doxapram, the parent compound, is thought to stimulate the carotid body by inhibiting certain potassium channels . It is possible that Doxapram Impurity B may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Doxapram Impurity B in laboratory settings. It is known that Doxapram has a short duration of action , which could suggest that Doxapram Impurity B may also have a short duration of action.

Dosage Effects in Animal Models

Studies on Doxapram have shown a dose-dependent response in the depolarization of the larval Drosophila muscle and an increase in evoked synaptic transmission .

Metabolic Pathways

Doxapram is primarily metabolized in the liver, producing keto-doxapram and other metabolites . It is possible that Doxapram Impurity B may be involved in similar metabolic pathways.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- involves multiple steps and specific reaction conditions. One common method includes the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation . This method is part of a broader category of one-pot multicomponent synthesis, which is efficient and environmentally friendly. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield are optimized for commercial use .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .

Comparison with Similar Compounds

Similar compounds to 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- include other pyrrolidinone derivatives such as 1-ethyl-2-pyrrolidinone and 1-octyl-2-pyrrolidinone . These compounds share the pyrrolidinone core structure but differ in their substituents, which can significantly affect their biological activity and applications.

Properties

IUPAC Name

1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,23,25H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZGQONBFMWLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-76-2
Record name 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYL-4-(2-((2-HYDROXYETHYL)AMINO)ETHYL)-3,3-DIPHENYLPYRROLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P6569O4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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